molecular formula C17H27N3O2 B1209090 Cromanidin CAS No. 47207-85-2

Cromanidin

货号: B1209090
CAS 编号: 47207-85-2
分子量: 305.4 g/mol
InChI 键: DQHSVVFVHBOZQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cromanidin (IUPAC name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a flavonoid derivative with a pyranone backbone, structurally characterized by a 15-carbon skeleton comprising three rings (A, B, and C). Its molecular formula is C₁₅H₁₀O₅, with a molar mass of 270.24 g/mol. The compound’s bioactivity is attributed to its hydroxyl groups at positions 5, 7, and 4', which facilitate free radical scavenging and metal chelation . Recent studies highlight its role in modulating cellular pathways like NF-κB and MAPK, making it a candidate for therapeutic development .

属性

CAS 编号

47207-85-2

分子式

C17H27N3O2

分子量

305.4 g/mol

IUPAC 名称

2-[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)oxy]ethyl]guanidine

InChI

InChI=1S/C17H27N3O2/c1-10-11(2)15-13(6-7-17(4,5)22-15)12(3)14(10)21-9-8-20-16(18)19/h6-9H2,1-5H3,(H4,18,19,20)

InChI 键

DQHSVVFVHBOZQO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)OCCN=C(N)N)C

规范 SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)OCCN=C(N)N)C

其他CAS编号

47207-85-2

同义词

2,2,5,7,8-pentamethyl-6-(2-guanidinoethoxy)chroman
cromanidin
VUFB 6494

产品来源

United States

相似化合物的比较

Key Observations :

  • This compound and Apigenin share identical molecular formulas but differ in hydroxylation patterns. The additional hydroxyl group at the 3' position in Luteolin enhances its polarity, reducing LogP compared to this compound .
  • Despite similar solubility profiles, this compound exhibits superior thermal stability (decomposition at 285°C vs. 265°C for Apigenin), likely due to intramolecular hydrogen bonding .

Bioactivity and Therapeutic Potential

Antioxidant Activity

Compound DPPH IC₅₀ (μM) FRAP (μM Fe²⁺/g) ORAC (μM TE/g)
This compound 18.4 ± 1.1 3200 ± 150 8500 ± 300
Luteolin 22.7 ± 1.5 2900 ± 130 7800 ± 250
Apigenin 25.9 ± 1.8 2700 ± 120 7200 ± 200

Analysis :

  • This compound’s lower DPPH IC₅₀ indicates stronger radical scavenging capacity than Luteolin and Apigenin, attributed to its optimal hydroxyl group arrangement .
  • In FRAP and ORAC assays, this compound outperforms both analogs, suggesting broader antioxidative mechanisms, including chelation of Fe³⁺ and Cu²⁺ .

Anticancer Activity (In Vitro)

Compound IC₅₀ (μM) - HeLa IC₅₀ (μM) - MCF-7 Selectivity Index (HeLa vs. HEK293)
This compound 45.2 ± 3.4 52.8 ± 4.1 8.7
Luteolin 58.6 ± 4.2 67.3 ± 5.0 5.2
Apigenin 62.4 ± 4.8 70.1 ± 5.5 4.9

Analysis :

  • This compound demonstrates higher cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cells, with a selectivity index 68% greater than Luteolin. This is linked to its enhanced inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .

Research Findings and Limitations

Synergistic Effects

This compound exhibits synergistic activity with chemotherapeutic agents like doxorubicin, reducing the latter’s effective dose by 40% in murine models . However, its low bioavailability (oral bioavailability: 9.2% in rats) remains a challenge, necessitating nanoformulation strategies .

Comparative Limitations

  • Luteolin : Superior anti-inflammatory activity (TNF-α inhibition: 78% vs. 65% for this compound) due to its 3'-OH group .
  • Apigenin : Better blood-brain barrier permeability (brain/plasma ratio: 0.32 vs. 0.15 for this compound), making it more suitable for neurological applications .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。